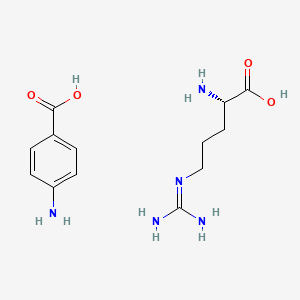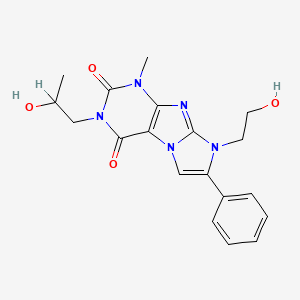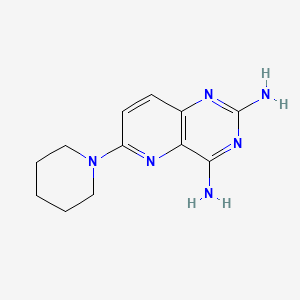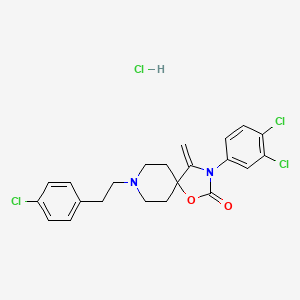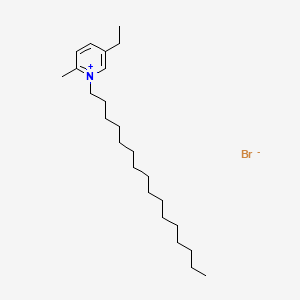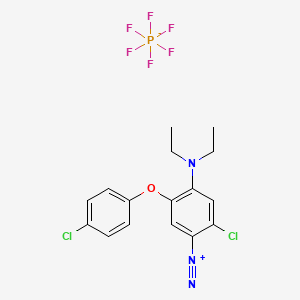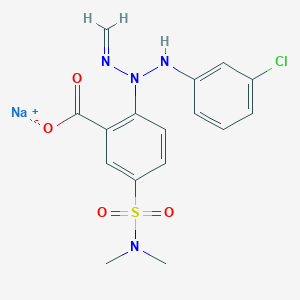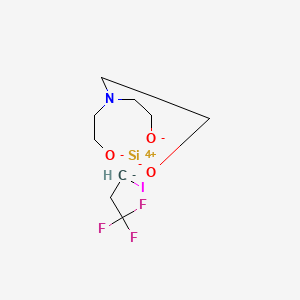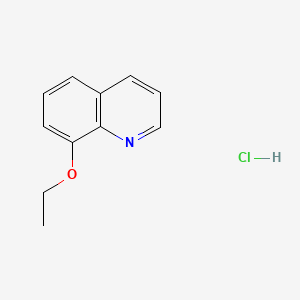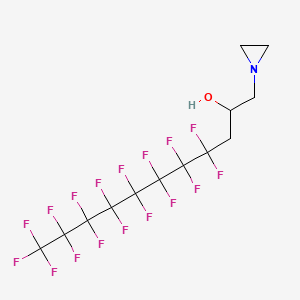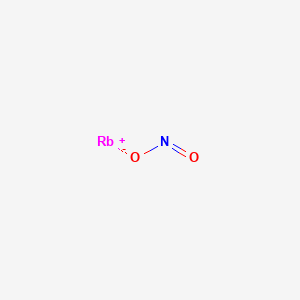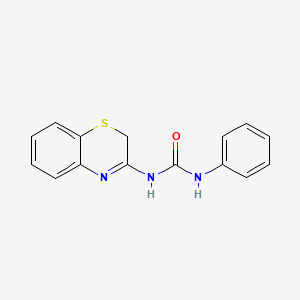
Urea, N-2H-1,4-benzothiazin-3-yl-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- is a compound that belongs to the class of benzothiazine derivatives These compounds are known for their diverse biological activities and have been extensively studied in various fields of chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- typically involves the reaction of 2-aminobenzothiazine with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as sodium methoxide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are carefully controlled to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzothiazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in neurodegenerative diseases . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzothiazine Derivatives: These compounds share the benzothiazine core structure but differ in the functional groups attached to the ring.
Thiadiazole Derivatives: These compounds have a similar heterocyclic structure but with different nitrogen and sulfur arrangements.
Uniqueness
Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- is unique due to its specific combination of a benzothiazine ring and a phenyl group. This unique structure contributes to its distinct chemical properties and potential applications in various fields. The presence of the urea group also adds to its versatility in chemical reactions and biological activities.
Eigenschaften
CAS-Nummer |
108176-66-5 |
|---|---|
Molekularformel |
C15H13N3OS |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
1-(2H-1,4-benzothiazin-3-yl)-3-phenylurea |
InChI |
InChI=1S/C15H13N3OS/c19-15(16-11-6-2-1-3-7-11)18-14-10-20-13-9-5-4-8-12(13)17-14/h1-9H,10H2,(H2,16,17,18,19) |
InChI-Schlüssel |
PGKDPAWZUZJHHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC2=CC=CC=C2S1)NC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



